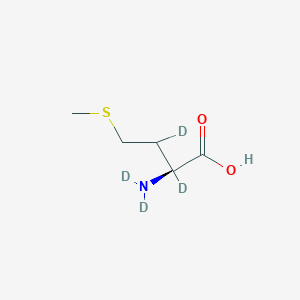

l-Methionine-d4

Cat. No. B1433559

M. Wt: 153.24 g/mol

InChI Key: FFEARJCKVFRZRR-WDNFZIOJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.

Name

potassium D,L-methioninate

Quantity

83.6 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

|

Inputs

Step One

|

Name

|

potassium D,L-methioninate

|

|

Quantity

|

83.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCSC)C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

39.77 kg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reactor, quantities of reaction solution corresponding to the inflow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed from the lower part of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCSC)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.

Name

potassium D,L-methioninate

Quantity

83.6 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

|

Inputs

Step One

|

Name

|

potassium D,L-methioninate

|

|

Quantity

|

83.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCSC)C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

39.77 kg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reactor, quantities of reaction solution corresponding to the inflow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed from the lower part of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCSC)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.

Name

potassium D,L-methioninate

Quantity

83.6 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

|

Inputs

Step One

|

Name

|

potassium D,L-methioninate

|

|

Quantity

|

83.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCSC)C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

39.77 kg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reactor, quantities of reaction solution corresponding to the inflow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed from the lower part of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCSC)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.

Name

potassium D,L-methioninate

Quantity

83.6 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

|

Inputs

Step One

|

Name

|

potassium D,L-methioninate

|

|

Quantity

|

83.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCSC)C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

39.77 kg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reactor, quantities of reaction solution corresponding to the inflow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed from the lower part of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCSC)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.

Name

potassium D,L-methioninate

Quantity

83.6 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

|

Inputs

Step One

|

Name

|

potassium D,L-methioninate

|

|

Quantity

|

83.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCSC)C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

39.77 kg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reactor, quantities of reaction solution corresponding to the inflow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed from the lower part of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCSC)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |